molecular formula C21H23NO4 B1614035 3-Carboethoxy-4'-morpholinomethyl benzophenone CAS No. 898769-82-9

3-Carboethoxy-4'-morpholinomethyl benzophenone

Cat. No. B1614035
CAS RN: 898769-82-9
M. Wt: 353.4 g/mol
InChI Key: NIHDFQXXMKJHKP-UHFFFAOYSA-N
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Description

3-Carboethoxy-4'-morpholinomethyl benzophenone (CMBP) is a benzophenone derivative that has been studied for its potential applications in organic synthesis and drug delivery. CMBP is synthesized from the condensation of 4'-morpholinomethyl benzophenone and formaldehyde, and is characterized by its high solubility in a variety of solvents, including water. It has been used as a photoinitiator in the synthesis of polymers, and as a reactant in the synthesis of various pharmaceuticals. It has also been studied for its potential use in drug delivery systems, due to its ability to form stable complexes with drugs and its ability to penetrate cell membranes.

Scientific Research Applications

Antineoplastic Properties

One notable application of related benzophenone derivatives is in the development of antineoplastic agents. A study by Al‐Ghorbani et al. (2017) synthesized novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives from (4-hydroxy-aryl)-aryl methanones, which were evaluated for anti-proliferative activity against various types of neoplastic cells. These compounds exhibited significant antiproliferative and anti-mitogenic activities, suggesting potential applications in cancer therapy through mechanisms such as cell cycle arrest and apoptosis induction (Al‐Ghorbani et al., 2017).

Photophore Applications in Biochemistry

Benzophenone derivatives have been extensively applied in bioorganic chemistry and material science due to their unique photochemical properties. The study by Dormán et al. (2016) highlighted the applications of benzophenone (BP) photophores in binding/contact site mapping, molecular target identification, proteome profiling, and bioconjugation. These applications leverage the light-directed covalent attachment capabilities of BP photophores, indicating a broad utility in biochemical research and material sciences (Dormán et al., 2016).

Environmental and Health Impacts

Research on benzophenone-3, a structurally similar compound, has focused on its metabolism, endocrine-disrupting activities, and effects on human and environmental health. Studies have investigated its metabolism by liver microsomes, revealing the formation of metabolites with varied estrogenic and anti-androgenic activities. These findings raise concerns about the widespread use of benzophenone derivatives in personal care products and their potential impacts on human health and aquatic ecosystems (Watanabe et al., 2015).

Photocatalytic Degradation

The environmental persistence and potential toxicity of benzophenone derivatives have prompted studies into their degradation. Wang et al. (2019) investigated the photocatalytic degradation of Benzophenone-3 using TiO2-based catalysts. This research is relevant for developing methods to mitigate the environmental impact of benzophenone derivatives, offering a pathway for their removal from water sources and reducing their ecological risks (Wang et al., 2019).

properties

IUPAC Name

ethyl 3-[4-(morpholin-4-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-2-26-21(24)19-5-3-4-18(14-19)20(23)17-8-6-16(7-9-17)15-22-10-12-25-13-11-22/h3-9,14H,2,10-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHDFQXXMKJHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642625
Record name Ethyl 3-{4-[(morpholin-4-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Carboethoxy-4'-morpholinomethyl benzophenone

CAS RN

898769-82-9
Record name Ethyl 3-[4-(4-morpholinylmethyl)benzoyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-{4-[(morpholin-4-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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